molecular formula C8H10F3NO2 B15291295 2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one CAS No. 252055-20-2

2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one

Katalognummer: B15291295
CAS-Nummer: 252055-20-2
Molekulargewicht: 209.17 g/mol
InChI-Schlüssel: BNGYNIXIIJRUSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, a hydroxymethylamino group, and a cyclopentene ring, making it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the cyclopentene ring. Common synthetic routes may include:

    Fluorination: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Cyclization: Formation of the cyclopentene ring through cyclization reactions involving appropriate precursors.

    Amination: Introduction of the hydroxymethylamino group using reagents like hydroxylamine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxymethyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving the trifluoromethyl group or the amino group using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles/Electrophiles: Various nucleophiles and electrophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone, while reduction may yield an alcohol.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, while the hydroxymethylamino group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s biological activity and therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-Trifluoro-1-methoxyethanol: Contains a trifluoromethyl group and a methoxy group.

    1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether: Contains multiple fluorine atoms and an ether linkage.

    2,2,2-Trifluoro-1-{2-[(hydroxymethyl)morpholin-4-yl]ethan-1-one: Contains a morpholine ring instead of a cyclopentene ring.

Uniqueness

2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one is unique due to its combination of a trifluoromethyl group, a hydroxymethylamino group, and a cyclopentene ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

252055-20-2

Molekularformel

C8H10F3NO2

Molekulargewicht

209.17 g/mol

IUPAC-Name

2,2,2-trifluoro-1-[2-(hydroxymethylamino)cyclopenten-1-yl]ethanone

InChI

InChI=1S/C8H10F3NO2/c9-8(10,11)7(14)5-2-1-3-6(5)12-4-13/h12-13H,1-4H2

InChI-Schlüssel

BNGYNIXIIJRUSX-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=C(C1)NCO)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.